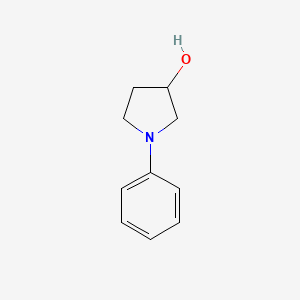

1-Phenylpyrrolidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-10-6-7-11(8-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOXGLLEGVOLKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90874-96-7 | |

| Record name | 1-phenylpyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 1 Phenylpyrrolidin 3 Ol

Oxidation Reactions of the Hydroxyl Moiety and Pyrrolidine (B122466) Ring

The secondary alcohol group at the C-3 position of 1-Phenylpyrrolidin-3-ol is readily susceptible to oxidation to form the corresponding ketone, 1-phenylpyrrolidin-3-one. This transformation is a common and pivotal step in the synthesis of various derivatives. Several standard oxidation protocols can be employed, with the choice of reagent depending on the desired selectivity and tolerance of other functional groups.

Mild oxidation methods are generally preferred to avoid over-oxidation or side reactions involving the pyrrolidine ring or the N-phenyl group. The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, is a highly effective method for this conversion. dbpedia.org Similarly, the Oppenauer oxidation offers a gentle alternative, using an aluminum alkoxide catalyst (e.g., aluminum isopropoxide) with a ketone such as acetone acting as the hydride acceptor. chemeurope.com This method is particularly advantageous for substrates that are sensitive to acidic conditions. chemeurope.com

Under more forceful oxidative conditions, cleavage of the pyrrolidine ring can occur. However, selective oxidation of the C-3 hydroxyl group is the most common transformation. The resulting product, 1-phenylpyrrolidin-3-one, is a key intermediate for further functionalization, for example, through reactions at the newly formed carbonyl group or at the adjacent α-carbons.

| Reaction Type | Reagents and Conditions | Product | Reference(s) |

| Swern Oxidation | 1. Oxalyl Chloride, DMSO, CH₂Cl₂, -78 °C2. Triethylamine | 1-Phenylpyrrolidin-3-one | dbpedia.org |

| Oppenauer Oxidation | Aluminum isopropoxide, Acetone, Heat | 1-Phenylpyrrolidin-3-one | chemeurope.com |

Reduction Chemistry and Product Diversification

The reduction of this compound can be directed at the hydroxyl group to achieve deoxygenation, yielding 1-phenylpyrrolidine. A prominent method for this transformation is the Barton-McCombie deoxygenation. wikipedia.org This is a two-step radical-based reaction that is effective for removing non-activated secondary alcohols. nrochemistry.comalfa-chemistry.com

In the first step, the hydroxyl group is converted into a thiocarbonyl derivative, typically a xanthate ester. This is achieved by treating the alcohol with a base (e.g., sodium hydride), followed by carbon disulfide and then methyl iodide. nrochemistry.com In the second step, the xanthate intermediate is treated with a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom source, most commonly tributyltin hydride (Bu₃SnH). wikipedia.org The tributyltin radical initiates a chain reaction that cleaves the C-O bond, and the resulting alkyl radical at the C-3 position abstracts a hydrogen atom from the tin hydride to furnish the deoxygenated product, 1-phenylpyrrolidine. chemeurope.comwikipedia.org

Alternative, less toxic hydrogen sources have been developed to replace tributyltin hydride, enhancing the utility of this reaction. wikipedia.org This deoxygenation provides a direct route to the parent 1-phenylpyrrolidine structure from the 3-hydroxy derivative.

| Reaction Type | Key Steps & Reagents | Product | Reference(s) |

| Barton-McCombie Deoxygenation | 1. Formation of Xanthate: NaH, CS₂, CH₃I2. Radical Reduction: Bu₃SnH, AIBN, Toluene, Heat | 1-Phenylpyrrolidine | wikipedia.orgnrochemistry.comalfa-chemistry.com |

Nucleophilic Substitutions at the C-3 Position

The hydroxyl group at the C-3 position can be converted into a good leaving group to facilitate nucleophilic substitution reactions. A particularly powerful method for achieving this with direct substitution is the Mitsunobu reaction. This reaction allows for the conversion of the alcohol into a wide variety of other functional groups with a predictable inversion of stereochemistry, following an Sₙ2 pathway.

The reaction is conducted in the presence of a phosphine (B1218219), typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The alcohol is activated by these reagents to form an oxyphosphonium salt, which is an excellent leaving group. A wide range of acidic nucleophiles (typically with pKa < 13) can then displace this leaving group.

Common transformations include:

Esterification: Using a carboxylic acid as the nucleophile to form the corresponding ester.

Amination: Using imides like phthalimide (B116566) (followed by hydrolysis) or sulfonamides as nitrogen nucleophiles.

Etherification: Using phenols to form aryl ethers.

The Mitsunobu reaction proceeds under mild, neutral conditions, tolerating a broad array of functional groups, and is a key tool for diversifying the functionality at the C-3 position of the pyrrolidine ring.

| Reaction Type | Reagents | Nucleophile (Example) | Product (Example) |

| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | Carboxylic Acid (R-COOH) | 3-Acyloxy-1-phenylpyrrolidine |

| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | Phthalimide | N-(1-Phenylpyrrolidin-3-yl)phthalimide |

Reactions at the Pyrrolidine Nitrogen Atom (N-1)

The nitrogen atom in this compound is a tertiary amine, but its nucleophilicity is attenuated due to the delocalization of its lone pair of electrons into the adjacent phenyl ring. Nevertheless, it can still undergo several important chemical transformations.

The nitrogen atom can be acylated using activated carboxylic acid derivatives such as acyl chlorides or anhydrides. These reactions typically require a base to neutralize the acid byproduct and may be facilitated by a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction results in the formation of an N-acylpyrrolidine derivative.

Alkylation of the nitrogen is more challenging due to its reduced nucleophilicity. Stronger alkylating agents and more forcing conditions may be required. Deprotonation with a strong base like sodium hydride to form the corresponding amide anion, followed by reaction with an alkyl halide, can be an effective strategy to achieve N-alkylation.

The secondary amine functionality within the N-phenylpyrrolidine structure can participate in condensation reactions with carbonyl compounds. For instance, reaction with aldehydes, such as formaldehyde, can lead to the formation of N-hydroxymethyl adducts as initial products. Under acidic conditions, these intermediates can react further. The reaction of N-aryl amines with formaldehyde is known to form methylene-bridged dimers or polymers.

While this compound is not a substrate for a classical Pictet-Spengler type cyclization, its nitrogen atom's reactivity with aldehydes is a fundamental transformation that can lead to more complex structures.

Ring-Opening and Rearrangement Processes of the Pyrrolidine Core

The pyrrolidine ring, although relatively stable as an unstrained five-membered ring, can undergo cleavage of its C-N bonds under specific conditions. Deconstructive functionalization methods have been developed for N-phenylpyrrolidines. For example, treatment with halodifluoroalkyl reagents under basic conditions can lead to the cleavage of a C-N bond, resulting in a ring-opened N-formyl amide product.

These ring-opening reactions provide a pathway to linear amino compounds from cyclic precursors, significantly increasing the molecular diversity accessible from the pyrrolidine scaffold.

Rearrangement reactions of the this compound skeleton are less common but conceivable under certain conditions. For instance, acid-catalyzed dehydration of the C-3 alcohol could potentially lead to the formation of a carbocation intermediate that could undergo rearrangement, although simple elimination to form the corresponding pyrroline is more likely. Specific, well-documented rearrangement processes for this particular compound are not prevalent in the literature.

Elaboration of Pyrrolidinone Intermediates from this compound

The transformation of this compound into various pyrrolidinone intermediates is a key step in the synthesis of more complex molecular architectures. This typically involves the initial oxidation of the secondary alcohol to a ketone, yielding 1-phenylpyrrolidin-3-one. This ketone then serves as a versatile intermediate for a range of carbon-carbon bond-forming reactions, allowing for the introduction of diverse substituents and the construction of more elaborate structures.

The oxidation of this compound to 1-phenylpyrrolidin-3-one is a fundamental transformation for accessing pyrrolidinone-based scaffolds. While various oxidizing agents can be employed for this purpose, specific methodologies are chosen based on factors such as yield, reaction conditions, and compatibility with the N-phenyl group.

Once formed, 1-phenylpyrrolidin-3-one can undergo further transformations. Its α-protons are acidic and can be removed by a suitable base to form an enolate, which can then participate in reactions such as aldol (B89426) condensations and Michael additions. These reactions are pivotal for extending the carbon framework of the pyrrolidinone core.

A notable elaboration involves the alkylation of the pyrrolidinone nitrogen, followed by further modifications. For instance, the alkylation of 4-phenylpyrrolidin-2-one with ethyl chloroacetate yields ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate. nih.gov This intermediate can then be hydrolyzed to the corresponding carboxylic acid, 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid. nih.gov The activation of this acid, for example with N,N'-diisopropylcarbodiimide and N-hydroxysuccinimide, facilitates amide bond formation, demonstrating a pathway to more complex derivatives. nih.gov

The following table summarizes the transformation of a 4-phenylpyrrolidin-2-one derivative, illustrating a typical elaboration pathway for a pyrrolidinone intermediate.

| Step | Reactant(s) | Reagent(s) | Product | Yield (%) |

| 1 | 4-phenylpyrrolidin-2-one, Ethyl chloroacetate | Sodium hydride, DMSO | Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate | 98 |

| 2 | Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate | Potassium hydroxide, Water/Isopropanol | 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | 87 |

| 3 | 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | N,N'-diisopropylcarbodiimide, N-hydroxysuccinimide | 2,5-dioxopyrrolidin-1-yl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate | 94 |

| 4 | 2,5-dioxopyrrolidin-1-yl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate | Taurine, Potassium hydroxide | Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate | 94 |

Structural Diversity and Analogues of 1 Phenylpyrrolidin 3 Ol

Systematic Structural Modifications of the Pyrrolidine (B122466) Ring

The five-membered pyrrolidine ring is a key structural motif in a multitude of biologically active compounds due to its stereochemical diversity and synthetic tractability. Systematic modifications of this ring in the 1-phenylpyrrolidin-3-ol framework can profoundly influence the molecule's spatial arrangement and, consequently, its biological activity.

The saturated nature of the pyrrolidine ring allows for the creation of multiple stereogenic centers, leading to a wide array of stereoisomers. The three-dimensional diversity of these isomers is critical for achieving selective and potent interactions with chiral biological targets like enzymes and receptors. Synthetic strategies such as 1,3-dipolar cycloadditions, which involve the reaction of an azomethine ylide with an alkene, are classical methods for constructing substituted pyrrolidine rings with controlled regio- and stereoselectivity. nih.gov Another innovative approach involves the photo-promoted ring contraction of readily available pyridines with silylborane to produce pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton, offering a pathway to novel, functionalized pyrrolidines. nih.govrepec.org

Structure-activity relationship (SAR) studies have demonstrated that even minor changes to the ring's substitution pattern can lead to significant shifts in biological efficacy. For instance, in a series of pyrrolidine derivatives designed as CXCR4 receptor antagonists, the position of a single methyl group on an appended pyridine (B92270) ring drastically altered binding affinity. nih.gov

| Compound | Methyl Position (R¹) | IC₅₀ (nM) |

|---|---|---|

| 51a | 3-CH₃ | 79 |

| 51b | 4-CH₃ | 216 |

| 51c | 5-CH₃ | 278 |

| 51d | 6-CH₃ | 2391 |

Data sourced from research on pyrrolidine derivatives as CXCR4 receptor antagonists nih.gov.

These findings underscore the importance of precise positional control of substituents on the pyrrolidine scaffold to optimize molecular interactions. nih.gov Further functionalization can be achieved through methods like aminocyclizations and Pictet-Spengler-oxidative ring contractions, expanding the accessible chemical space. nih.gov

Derivatives with Modified Phenyl Substituents

Alterations to the N-phenyl ring of this compound are a cornerstone of analogue design, allowing for the fine-tuning of electronic, steric, and lipophilic properties. Introducing various substituents onto the phenyl ring can modulate a compound's interaction with its biological target, as well as affect its pharmacokinetic profile.

A range of substituents, from simple electron-donating groups (e.g., methyl, methoxy) to electron-withdrawing groups (e.g., halogens, nitro), can be incorporated. In a study focused on non-narcotic analgesic agents, a series of 3-(substituted phenyl)triazolo[4,5-b]pyridines were synthesized. The research found that derivatives with 2-fluoro and 2,4-difluoro substitutions on the phenyl ring were among the most potent compounds. nih.gov This highlights how halogenation can enhance biological activity. Similarly, another series of related imidazolones showed high activity when the phenyl ring was substituted with a 3,4-methylenedioxy group. nih.gov

The strategic introduction of substituents is often guided by the goal of improving a specific biological effect. For example, in the development of anti-inflammatory agents, novel phenyl sulfonamide derivatives were designed by introducing electron-withdrawing and electron-donating groups onto a phthalimide (B116566) core that was part of a larger N-phenyl-substituted system. mdpi.com This systematic approach aimed to study the influence of electronic parameters on anti-TNF-α activity. mdpi.com

| Substitution Pattern | Compound Series | Target/Activity | Reference |

|---|---|---|---|

| 2-Fluoro, 2,4-Difluoro | 3-(Substituted phenyl)triazolo[4,5-b]pyridines | Analgesic | nih.gov |

| 3,4-Methylenedioxy | 1,3-Dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-ones | Analgesic | nih.gov |

| Various electron-donating/withdrawing groups | N-phenyl sulfonamide derivatives | Anti-inflammatory (Anti-TNF-α) | mdpi.com |

Oxidized Forms: Pyrrolidinone and Pyrrolidinedione Analogues

The introduction of one or more carbonyl groups into the pyrrolidine ring of this compound leads to the formation of pyrrolidinone (lactam) and pyrrolidinedione (imide) analogues. These oxidized forms are prominent pharmacophores found in numerous clinically significant drugs. semanticscholar.orgnih.govresearchgate.net

Pyrrolidin-2-one Analogues: The pyrrolidin-2-one (or γ-lactam) structure is the central feature of the racetam family of nootropic agents. nih.gov The synthesis of derivatives such as ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate demonstrates the creation of these analogues. semanticscholar.orgnih.gov The biological activity of these compounds is highly dependent on the conformational properties of the chiral center and the nature of the appended pharmacophore groups. nih.gov For example, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate, a novel racetam family member, has shown potential for restoring cognitive functions in preclinical models. semanticscholar.orgnih.gov

Pyrrolidine-2,5-dione Analogues: The pyrrolidine-2,5-dione (or succinimide) scaffold is another privileged structure in medicinal chemistry, well-known for its presence in anticonvulsant drugs. mdpi.com The synthesis of compounds like ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate illustrates the derivatization of this core. mdpi.com Beyond anticonvulsant activity, these derivatives have been explored for a range of other therapeutic applications. A study of pyrrolidine-2,5-dione-acetamides bearing a benzhydryl or sec-butyl group at the 3-position identified compounds with significant anticonvulsant properties. nih.gov

| Core Structure | Example Compound Class | Associated Biological Activity | Reference |

|---|---|---|---|

| Pyrrolidin-2-one | Racetams (e.g., 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid derivatives) | Nootropic, Neuroprotective | semanticscholar.orgnih.gov |

| Pyrrolidine-2,5-dione | Succinimide derivatives (e.g., 3-benzhydryl-pyrrolidine-2,5-diones) | Anticonvulsant | nih.gov |

| Pyrrolidine-2,5-dione | Pivalate-based succinimides | Anti-inflammatory | mdpi.com |

The synthesis of these oxidized analogues transforms the basic pyrrolidine into a more rigid, polar structure, significantly altering its chemical properties and biological target profile.

Conformational Preferences and their Impact on Reactivity

The conformation of the pyrrolidine ring can be controlled through the strategic placement of substituents. For example, the introduction of electronegative substituents at the C-4 position can dictate the ring's pucker through inductive and stereoelectronic effects. In studies of substituted prolines, it was found that trans-4-fluoroproline (B7722503) preferentially adopts a Cγ-exo envelope conformation, whereas cis-4-fluoroproline favors the Cγ-endo form. nih.gov This demonstrates that subtle changes in stereochemistry can lock the ring into a specific conformation.

This conformational control is critical for biological activity. The efficacy of many pyrrolidine-containing drugs is strongly dependent on the molecule adopting the correct spatial orientation to fit within a binding pocket. nih.gov For instance, SAR studies on a series of dual PPARα/γ agonists revealed that a cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was preferred over the trans orientation for optimal activity. nih.gov This preference is directly linked to the conformational constraints imposed by the substituents, which dictate the correct presentation of pharmacophoric elements to the receptor. Computational and spectroscopic methods, such as Nuclear Overhauser Effect (NOE) spectroscopy, are valuable tools for determining the predominant solution-state conformations of these flexible molecules. mdpi.com

Strategic Design of Analogue Libraries

The development of libraries of this compound analogues has shifted from traditional, one-at-a-time synthesis to more strategic, rational design approaches. These modern strategies leverage computational tools and high-throughput synthetic methods to efficiently explore chemical space and identify compounds with desired biological activities. researchgate.net

Rational drug design often begins with a known active compound or a biological target's structure. For instance, in an effort to develop inhibitors of poly(ADP-ribose) polymerase (PARP), a library of benzimidazole (B57391) carboxamides bearing a pyrrolidine nucleus was synthesized. nih.gov By systematically introducing different aromatic rings onto the pyrrolidine nitrogen, researchers were able to probe the structure-activity relationships and identify potent inhibitors. nih.gov

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are integral to this process. researchgate.netmdpi.com In one study aimed at designing novel Polo-like kinase 1 (PLK1) inhibitors, a receptor-based hybrid 3D-QSAR model was developed. This model, combined with molecular docking, revealed the key structural characteristics required for potent inhibition and led to the design of 38 new potential inhibitors with predicted high activity. mdpi.com This in silico-first approach allows for the prioritization of synthetic targets, saving significant time and resources.

Once designed, these analogue libraries can be synthesized using parallel or combinatorial chemistry techniques. These methods enable the rapid generation of a large number of derivatives for biological screening. The design of novel anti-inflammatory phenyl sulfonamide derivatives, for example, was based on structural modifications of a known thalidomide (B1683933) analogue prototype, leading to a focused library of new compounds for evaluation. mdpi.com This combination of computational design and efficient synthesis accelerates the discovery of new lead compounds based on the versatile this compound scaffold.

Mechanistic Investigations and Computational Chemistry of 1 Phenylpyrrolidin 3 Ol

Reaction Mechanism Studies

Understanding the precise sequence of events that occur during a chemical transformation is fundamental to controlling reaction outcomes. For reactions involving 1-Phenylpyrrolidin-3-ol and its derivatives, researchers have focused on distinguishing between different possible mechanistic pathways and identifying key transient species.

Elucidation of Concerted vs. Stepwise Pathways

A central question in many organic reactions is whether bond-forming and bond-breaking events occur simultaneously in a single, concerted step, or sequentially through one or more intermediates in a stepwise fashion. In the context of reactions involving pyrrolidine (B122466) derivatives, such as asymmetric catalysis, this distinction is critical for explaining and predicting stereoselectivity.

While direct mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from computational studies on analogous systems, particularly proline-catalyzed reactions. Density Functional Theory (DFT) calculations have been instrumental in comparing the energy barriers of concerted versus stepwise pathways. For instance, in proline-catalyzed aldol (B89426) reactions, the mechanism is generally understood to proceed through an enamine intermediate, which points towards a stepwise process. DFT studies on these reactions have helped to map out the potential energy surface, identifying the transition states for each step and confirming the stepwise nature of the reaction. These theoretical models suggest that a stepwise mechanism involving the formation of a transient intermediate is often the lower energy pathway compared to a fully concerted route.

In the case of other transformations, such as cycloaddition reactions, the lines between concerted and stepwise mechanisms can become blurred. Highly asynchronous transition states, where bond formation or breaking has progressed to different extents, can be considered to be on the boundary between a concerted and a stepwise process. Computational studies on related heterocyclic systems have shown that the nature of the reactants and the reaction conditions can favor one pathway over the other.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are often challenging due to their transient nature. However, a combination of spectroscopic techniques and computational chemistry has proven to be a powerful tool for their identification.

In reactions where pyrrolidine derivatives act as catalysts, such as the proline-catalyzed aldol reaction, the formation of enamine intermediates is a cornerstone of the accepted mechanism. These intermediates are formed through the reaction of the secondary amine of the pyrrolidine ring with a carbonyl compound. While often too reactive to be isolated, their existence has been supported by spectroscopic evidence and further substantiated by computational modeling. DFT calculations can provide detailed information about the geometry, stability, and electronic structure of these proposed intermediates, helping to validate their role in the reaction pathway.

For synthetic routes leading to this compound or its derivatives, the identification of intermediates is crucial for optimizing reaction conditions and minimizing side products. Techniques such as in situ NMR spectroscopy can be employed to monitor the progress of a reaction and detect the presence of transient species. Computational modeling can then be used to propose structures for these intermediates and calculate their expected spectroscopic signatures, aiding in their definitive identification.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry have become indispensable tools for modern chemical research, providing insights that are often inaccessible through experimental methods alone. These approaches allow for the detailed examination of molecular structures, reaction pathways, and the prediction of chemical properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a workhorse of computational chemistry due to its balance of accuracy and computational cost. DFT calculations are widely used to investigate the electronic structure, geometry, and energetics of molecules and transition states.

In the study of this compound and its reactions, DFT calculations can be applied to:

Determine the most stable conformations of the molecule and its derivatives.

Calculate the activation energies for different reaction pathways, thereby predicting the most likely mechanism (concerted vs. stepwise).

Model the structures of transition states , providing insights into the origins of stereoselectivity in asymmetric reactions. acs.org

Predict spectroscopic properties , such as NMR chemical shifts and vibrational frequencies, to aid in the characterization of compounds and intermediates.

For example, DFT calculations have been successfully used to explain the stereochemical outcome of reactions catalyzed by proline and its derivatives by analyzing the relative energies of the different transition state structures leading to the various stereoisomers. researchgate.net

| Computational Method | Application in Studying Pyrrolidine Derivatives | Key Insights |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, determination of transition state geometries, prediction of stereoselectivity. | Provides detailed energetic profiles of reaction pathways, allowing for the distinction between concerted and stepwise mechanisms and rationalizing the observed stereochemical outcomes. |

Molecular Dynamics Simulations

While DFT provides a static picture of molecules and reactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This approach is particularly useful for understanding the role of the solvent and conformational flexibility in chemical processes.

For this compound, MD simulations can be employed to:

Study the conformational landscape of the molecule in different solvent environments.

Investigate the interactions between the molecule and solvent molecules , which can significantly influence reactivity.

Simulate the binding of this compound derivatives to biological targets , such as enzymes, to understand their mode of action.

Explore the dynamics of catalytic cycles in reactions where pyrrolidine derivatives act as organocatalysts.

MD simulations can provide a more realistic model of a chemical system by explicitly including the effects of temperature and solvent, complementing the insights gained from static DFT calculations.

| Simulation Technique | Focus of Study | Information Gained |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects, and binding interactions. | Reveals the dynamic behavior of the molecule in solution, including conformational changes and interactions with the surrounding environment, which are crucial for understanding reactivity and catalyst performance. |

Predictive Modeling of Chemical Reactivity and Selectivity

Building on the foundation of mechanistic understanding and computational data, predictive models can be developed to forecast the reactivity and selectivity of new compounds and reactions. Quantitative Structure-Activity Relationship (QSAR) models, for example, correlate the structural features of molecules with their chemical or biological activity.

For pyrrolidine derivatives, QSAR models can be developed to predict:

The catalytic activity and enantioselectivity of new organocatalysts based on the this compound scaffold.

The site of reaction in functionalization reactions of the pyrrolidine ring.

The biological activity of novel compounds containing the this compound motif.

These predictive models are valuable tools in the design of new catalysts and functional molecules, allowing for the in silico screening of large numbers of candidates before embarking on time-consuming and resource-intensive experimental work. Machine learning approaches are increasingly being integrated into these predictive models to enhance their accuracy and predictive power. nih.gov

Insights into Stereocontrol Mechanisms

The stereoselective synthesis of substituted pyrrolidines, including analogues of this compound, is often achieved through cycloaddition reactions. wikipedia.org Computational studies, primarily employing Density Functional Theory (DFT), have become instrumental in elucidating the underlying mechanisms that dictate the stereochemical course of these reactions. acs.org These theoretical approaches allow for the detailed examination of transition state geometries and the calculation of activation energies for competing reaction pathways, thereby providing a rational basis for the observed stereoselectivity.

For instance, in the context of 1,3-dipolar cycloadditions of azomethine ylides to form pyrrolidine rings, the stereocontrol is often dictated by the facial selectivity of the dipole addition to the dipolarophile. Computational models can predict which face of the reacting species is more susceptible to attack, leading to the preferential formation of one diastereomer over another. These models take into account steric hindrance, electronic effects, and orbital interactions between the reacting molecules.

A critical aspect of understanding stereocontrol is the analysis of the transition state (TS) structures. The relative energies of the different possible transition states directly correlate with the product distribution. For reactions forming substituted pyrrolidin-3-ols, computational analysis can reveal key interactions in the TS that favor one stereochemical outcome. For example, in diastereoselective syntheses, the presence of a chiral auxiliary can create a steric bias in the transition state, effectively blocking one reaction pathway and favoring another.

Table 1: Factors Influencing Stereocontrol in Pyrrolidine Synthesis

| Factor | Description |

| Steric Hindrance | Bulky substituents on the reactants can physically obstruct certain approach trajectories, favoring less hindered pathways. |

| Electronic Effects | Electron-donating or -withdrawing groups can influence the electron density at the reacting centers, affecting the stability of the transition states. |

| Orbital Overlap | The efficiency of bond formation is dependent on the constructive overlap of the frontier molecular orbitals (HOMO-LUMO) of the reactants. |

| Chiral Auxiliaries/Catalysts | The use of chiral molecules can create a chiral environment that directs the stereochemical outcome of the reaction. |

Influence of Non-Covalent Interactions and Solvation Effects on Reactivity

Beyond the intrinsic properties of the reacting molecules, the reaction environment plays a pivotal role in modulating both the rate and the stereoselectivity of chemical transformations. Non-covalent interactions and solvation effects can significantly influence the energy landscape of a reaction involving this compound.

Non-Covalent Interactions:

Hydrogen bonding is a particularly important non-covalent interaction in the context of this compound due to the presence of the hydroxyl group. researchgate.net This hydroxyl group can act as both a hydrogen bond donor and acceptor. In the solid state, these interactions are crucial for the formation of the crystal lattice. researchgate.net In solution, hydrogen bonding with solvent molecules or other reagents can stabilize or destabilize transition states, thereby influencing the reaction pathway. For example, intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the pyrrolidine ring can affect the conformation of the molecule and its reactivity.

Solvation Effects:

The choice of solvent can have a dramatic impact on the stereochemical outcome of a reaction. Solvation effects arise from the interactions between the solute (reactants, transition states, products) and the solvent molecules. Polar solvents can stabilize charged or highly polar transition states more effectively than nonpolar solvents, which can alter the relative activation energies of competing stereoisomeric pathways.

For reactions leading to the formation of this compound, the polarity of the solvent can influence the diastereomeric ratio of the product. For instance, a more polar solvent might favor a transition state with a larger dipole moment, leading to a higher proportion of the corresponding stereoisomer. Computational models often incorporate the effect of the solvent either implicitly, using a continuum model, or explicitly, by including a number of solvent molecules in the calculation.

Table 2: Impact of Environmental Factors on Reactivity

| Factor | Influence on Reactivity of this compound |

| Hydrogen Bonding | Can influence conformational preferences and the stability of transition states, potentially altering stereoselectivity. researchgate.net |

| π-π Stacking | Interactions involving the phenyl ring can affect the orientation of reactants in the transition state. mdpi.com |

| Solvent Polarity | Can differentially stabilize transition states leading to different stereoisomers, thereby affecting the product ratio. |

| Explicit Solvent Molecules | Direct interaction of solvent molecules with the reacting species can play a specific role in catalysis or stabilization of key intermediates. |

Applications in Advanced Organic Synthesis and Ligand Design

1-Phenylpyrrolidin-3-ol as a Chiral Building Block

The enantiomerically pure forms of this compound, namely (R)-1-phenylpyrrolidin-3-ol and (S)-1-phenylpyrrolidin-3-ol, serve as crucial chiral building blocks in the synthesis of stereochemically defined molecules. The pyrrolidine (B122466) ring is a prevalent structural motif in numerous biologically active natural products and pharmaceutical agents. The stereocenter at the 3-position of this compound provides a strategic starting point for the construction of molecules with multiple chiral centers, where the control of stereochemistry is paramount for biological activity.

The synthetic utility of this chiral building block stems from the ability to functionalize both the hydroxyl group and the pyrrolidine ring. The hydroxyl group can be readily converted into other functional groups or used as a handle for further synthetic transformations. The phenyl group on the nitrogen atom influences the steric and electronic properties of the molecule, which can be exploited to direct the outcome of subsequent reactions. The defined stereochemistry of the C3 carbon is instrumental in establishing the absolute configuration of new stereocenters in the target molecule.

Utility in the Synthesis of Complex Molecular Architectures

The inherent structural features of this compound make it an attractive starting material for the synthesis of complex molecular architectures, including alkaloids, and constrained peptide mimetics. The rigid, five-membered ring of the pyrrolidine scaffold can be incorporated into larger molecular frameworks to impart specific conformational constraints, which is often a key design element in medicinal chemistry to enhance binding affinity and selectivity for biological targets.

For instance, the synthesis of constrained peptide analogues often utilizes cyclic amino acid derivatives to mimic beta-turns or other secondary structures of peptides. Chiral pyrrolidine derivatives, such as those accessible from this compound, can serve as precursors to these constrained amino acids. By strategically incorporating the pyrrolidine ring into a peptide backbone, it is possible to create peptidomimetics with improved metabolic stability and oral bioavailability compared to their linear peptide counterparts. While specific examples detailing the direct use of this compound in the synthesis of such complex architectures are not extensively documented in readily available literature, the principles of using chiral pyrrolidines are well-established. For example, bicyclic dipeptide mimetics have been synthesized from substituted proline analogues, highlighting the utility of the pyrrolidine scaffold in creating topographically complex molecules for exploring interactions with biological receptors nih.govnih.gov.

Design and Application in Asymmetric Catalysis

The chiral nature of this compound makes it an excellent precursor for the development of chiral ligands and organocatalysts for asymmetric catalysis. Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, and the design of effective chiral ligands and catalysts is a central theme in this field.

Ligand Precursors for Metal-Catalyzed Transformations

Chiral ligands play a crucial role in transition metal-catalyzed asymmetric reactions by creating a chiral environment around the metal center, thereby inducing enantioselectivity in the transformation of a prochiral substrate. This compound is a suitable precursor for the synthesis of various types of chiral ligands, particularly P,N-ligands and phosphoramidites.

The synthesis of these ligands typically involves the derivatization of the hydroxyl group and/or the pyrrolidine nitrogen. For example, the hydroxyl group can be converted into a phosphite (B83602) or phosphinite moiety, while the nitrogen atom can be part of a larger chelating system. The resulting ligands can then be complexed with transition metals such as rhodium, iridium, or palladium to generate catalysts for a range of asymmetric transformations, including hydrogenation, hydroformylation, and allylic substitution reactions.

Table 1: Potential Chiral Ligands Derivable from this compound

| Ligand Type | General Structure | Potential Applications in Asymmetric Catalysis |

|---|---|---|

| Phosphine-Phosphite | A bidentate ligand where one phosphorus atom is part of a phosphine (B1218219) and the other is part of a phosphite, often synthesized from a chiral diol or amino alcohol. | Asymmetric hydrogenation, hydroformylation, and allylic alkylation. |

| Phosphoramidite | A monodentate ligand with a P-N bond, commonly derived from a chiral amine and a chiral diol. wikipedia.orgnih.gov | Asymmetric conjugate addition, hydrogenation, and allylic substitution. wikipedia.orgnih.gov |

| P,N-Ligands | Bidentate ligands containing both a phosphorus and a nitrogen donor atom. | Asymmetric allylic alkylation, Heck reaction, and hydrogenation. |

The modular nature of these ligands allows for the fine-tuning of their steric and electronic properties by modifying the substituents on the phosphorus and nitrogen atoms, as well as the chiral backbone derived from this compound. This tunability is crucial for optimizing the catalyst performance for a specific reaction.

Organocatalytic Applications

In addition to serving as ligand precursors, derivatives of this compound can also function as organocatalysts. Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful and environmentally benign alternative to metal-based catalysis. Chiral pyrrolidine derivatives, inspired by the natural amino acid proline, are among the most successful classes of organocatalysts.

The bifunctional nature of many pyrrolidine-based organocatalysts, often containing both a Lewis basic nitrogen atom and a hydrogen-bond-donating group, allows them to activate both the nucleophile and the electrophile in a reaction. Derivatives of this compound are well-suited for this purpose. The pyrrolidine nitrogen can act as the Lewis base to form a nucleophilic enamine intermediate with a carbonyl compound, while the hydroxyl group (or a derivative thereof) can act as a hydrogen-bond donor to activate the electrophile.

Table 2: Potential Organocatalytic Applications of this compound Derivatives

| Asymmetric Reaction | Role of the Catalyst | Expected Outcome |

|---|---|---|

| Aldol (B89426) Reaction | The pyrrolidine nitrogen forms an enamine with a ketone or aldehyde, which then attacks an electrophilic aldehyde. The hydroxyl group can activate the electrophile via hydrogen bonding. | Enantioselective formation of β-hydroxy carbonyl compounds. |

| Michael Addition | The catalyst forms an enamine with a carbonyl compound, which then undergoes conjugate addition to an α,β-unsaturated system. | Enantioselective formation of 1,5-dicarbonyl compounds or their analogues. |

The stereochemistry of the this compound backbone dictates the facial selectivity of the reaction, leading to the formation of one enantiomer of the product in excess. The phenyl group on the nitrogen can provide steric bulk that further influences the stereochemical outcome.

Strategic Incorporation as a Bioisosteric Scaffold (Chemical Design Perspective)

From a chemical design perspective, the this compound scaffold presents an intriguing, though not yet widely explored, potential as a bioisosteric replacement for a phenyl ring in medicinal chemistry. Bioisosterism refers to the strategy of replacing a functional group in a biologically active molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile.

The phenyl group is a ubiquitous motif in drug molecules, often contributing to target binding through hydrophobic and π-stacking interactions. However, the planarity and lipophilicity of the phenyl ring can sometimes lead to undesirable properties, such as poor solubility, high metabolic liability (e.g., oxidative metabolism), and potential for off-target interactions.

The this compound scaffold can be viewed as a three-dimensional, saturated bioisostere of a substituted phenyl ring. By replacing a planar phenyl group with this more complex, sp³-rich scaffold, medicinal chemists can potentially achieve several advantages:

Improved Physicochemical Properties: The introduction of a more three-dimensional and polar structure can lead to increased aqueous solubility and reduced lipophilicity, which are often desirable for improving the pharmacokinetic properties of a drug candidate.

Enhanced Target Binding: The defined three-dimensional arrangement of the substituents on the pyrrolidine ring can allow for more specific and potentially stronger interactions with the target protein, leading to increased potency and selectivity. The hydroxyl group can also introduce a new hydrogen bonding interaction.

Reduced Metabolic Liability: Saturated cyclic systems are often less susceptible to oxidative metabolism compared to aromatic rings, which can lead to improved metabolic stability and a longer in vivo half-life.

Exploration of New Chemical Space: Replacing a flat aromatic ring with a three-dimensional scaffold allows for the exploration of new regions of chemical space, which can lead to the discovery of novel intellectual property and drug candidates with unique pharmacological profiles.

While the direct application of the this compound scaffold as a bioisostere for a simple phenyl ring is a conceptual strategy, the broader principle of "escaping from flatland" by increasing the three-dimensionality of drug molecules is a well-established trend in modern drug discovery. The unique combination of a chiral center, a hydroxyl group, and a phenyl-substituted nitrogen atom makes this compound a promising scaffold for the design of next-generation therapeutic agents.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1-Phenylpyrrolidin-3-ol. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while advanced techniques can reveal the conformational dynamics of the pyrrolidine (B122466) ring.

In ¹H NMR spectroscopy, the chemical shifts, signal multiplicities (splitting patterns), and coupling constants of the protons provide a wealth of information. The aromatic protons of the phenyl group typically appear in the downfield region (around 6.5-7.5 ppm). The protons on the pyrrolidine ring resonate more upfield. The proton attached to the carbon bearing the hydroxyl group (H-3) is expected to be a multiplet, with its chemical shift influenced by the solvent and concentration. The protons on the carbons adjacent to the nitrogen atom (H-2 and H-5) are also diastereotopic and will likely show complex splitting patterns.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom in the molecule. The carbon atoms of the phenyl ring will have signals in the aromatic region (typically 110-150 ppm). The carbons of the pyrrolidine ring will appear at higher field, with the carbon attached to the hydroxyl group (C-3) resonating at a characteristic chemical shift.

Conformational analysis of the five-membered pyrrolidine ring can also be investigated using NMR. The pyrrolidine ring is not planar and exists in puckered conformations, often described as "envelope" or "twist" forms. The equilibrium between these conformers can be studied by analyzing the vicinal proton-proton coupling constants and through the use of Nuclear Overhauser Effect (NOE) experiments, which provide information about the through-space proximity of protons. nih.govmdpi.comepa.gov

Interactive Data Table: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 6.5 - 7.5 | Multiplet | - |

| H-3 | ~4.5 | Multiplet | - |

| H-2, H-5 | 3.0 - 3.6 | Multiplet | - |

| H-4 | 1.9 - 2.3 | Multiplet | - |

| OH | Variable | Singlet (broad) | - |

Interactive Data Table: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Phenyl C (ipso) | 145 - 150 |

| Phenyl C | 110 - 130 |

| C-3 | 65 - 75 |

| C-2, C-5 | 50 - 60 |

| C-4 | 30 - 40 |

Mass Spectrometry (MS) and Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly sensitive and selective method for the detection and quantification of the compound in complex mixtures. nih.gov

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, corresponding to the intact molecule with a single positive charge. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula.

The fragmentation of this compound in the mass spectrometer provides valuable structural information. Common fragmentation pathways for N-phenylpyrrolidine derivatives often involve cleavage of the pyrrolidine ring. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation route for amines, leading to the formation of a stable iminium ion. mdpi.com The loss of the hydroxyl group as a water molecule is another potential fragmentation pathway.

LC-MS is particularly useful for the analysis of this compound in biological matrices or for monitoring its presence in reaction mixtures. The liquid chromatography step separates the compound from other components in the sample before it enters the mass spectrometer. This allows for both qualitative identification and quantitative measurement. mdpi.comekb.egresearchgate.net LC-MS/MS, which involves further fragmentation of selected ions, can enhance the specificity and sensitivity of the analysis. mdpi.com

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Description |

| [M+H]⁺ | 164.107 | Protonated molecular ion |

| [M-H₂O]⁺ | 146.096 | Loss of water from the molecular ion |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various structural features.

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. The C-N stretching vibration of the tertiary amine in the pyrrolidine ring is expected to appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C-H stretching of the aliphatic pyrrolidine ring will be seen just below 3000 cm⁻¹. The C=C stretching vibrations of the phenyl ring will give rise to absorptions in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1000 - 1300 |

| C-O | Stretching | 1000 - 1200 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netresearchgate.netmdpi.com If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information, including bond lengths, bond angles, and the conformation of the pyrrolidine ring in the solid state.

For a chiral molecule like this compound, X-ray crystallography can also be used to determine the absolute configuration of a single enantiomer, often by using anomalous dispersion effects if a heavy atom is present in the crystal structure or by co-crystallization with a chiral reference molecule. The data obtained from X-ray crystallography, such as the crystal system, space group, and unit cell dimensions, provide a detailed picture of how the molecules pack together in the crystal lattice. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Since this compound is a chiral compound, existing as a pair of enantiomers ((R)- and (S)-forms), it is essential to have analytical methods to separate and quantify these enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.govcsfarmacie.czasianpubs.org

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. mdpi.comglobalresearchonline.net The choice of the CSP and the mobile phase is critical for achieving good resolution between the enantiomeric peaks. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for the separation of a wide range of chiral compounds. nih.govjsmcentral.org

In a typical chiral HPLC analysis of this compound, a racemic mixture would be injected onto the chiral column, and the two enantiomers would elute at different retention times. The area under each peak is proportional to the concentration of that enantiomer, allowing for the determination of the enantiomeric excess (ee) or enantiomeric purity of a sample. nih.govsemanticscholar.org The development of a robust chiral HPLC method is crucial for quality control in the synthesis of enantiomerically pure this compound. nih.gov

Interactive Data Table: Representative Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Chiralpak AD-H) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | t₁ |

| Retention Time (S-enantiomer) | t₂ |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Phenylpyrrolidin-3-ol, and what reaction conditions optimize yield?

- Methodology :

- Step 1 : Start with pyridine derivatives and pyrrolidine precursors. Catalysts such as palladium or nickel complexes are often used to facilitate coupling reactions .

- Step 2 : Control temperature (typically 60–100°C) and pressure (ambient to 2 atm) to stabilize intermediates. For example, refluxing in xylene for 25–30 hours improves cyclization efficiency .

- Step 3 : Purify via recrystallization (methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

- Key Data : Yields range from 50–70% depending on solvent choice and catalyst loading .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard Mitigation :

- GHS Classifications : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory irritation (Category 3) .

- PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and P95 respirators for aerosol-prone procedures .

- Emergency Response : For skin contact, rinse with soap/water for 15 minutes; for inhalation, move to fresh air and administer oxygen if needed .

Advanced Research Questions

Q. How can stereochemical purity of this compound be validated, and what analytical techniques are most effective?

- Methodology :

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers. Retention times vary by 1–2 minutes for (R)- and (S)-forms .

- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis; bond angles (e.g., C3–O–H) should align with DFT-predicted geometries .

- Data Interpretation : Enantiomeric excess (ee) >98% is achievable with optimized chiral catalysts .

Q. How do contradictory data on reaction yields arise in synthetic studies, and how can they be resolved?

- Root Causes :

- Catalyst Deactivation : Residual moisture or oxygen can reduce Pd-based catalyst efficiency, leading to inconsistent yields .

- Purification Artifacts : Silica gel impurities may retain polar intermediates, skewing mass balance calculations .

- Resolution : Use inert atmosphere techniques (glovebox/Schlenk line) and pre-activated silica gel for chromatography .

Q. What computational tools support retrosynthetic analysis of this compound derivatives?

- AI-Driven Platforms :

- Pistachio/BKMS_Metabolic : Predict feasible routes using reaction templates from Reaxys and PubChem databases. Feasibility scores >0.85 indicate high synthetic viability .

- DFT Modeling : Calculate transition-state energies (e.g., B3LYP/6-31G*) to optimize ring-closure steps .

Biological & Pharmacological Research

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Assay Design :

- Enzyme Inhibition : Screen against acetylcholinesterase (AChE) using Ellman’s method (IC50 values <10 µM suggest potency) .

- Receptor Binding : Radioligand displacement assays (e.g., dopamine D2 receptors) with tritiated spiperone; Ki values <100 nM indicate high affinity .

Q. How does structural modification of this compound impact its pharmacokinetic properties?

- Key Modifications :

- N-Methylation : Increases logP by 0.5–1.0 units, enhancing blood-brain barrier permeability .

- Hydroxyl Group Replacement : Sulfonation at C3 reduces metabolic clearance (t1/2 increases from 2h to 6h in rat liver microsomes) .

Environmental & Analytical Considerations

Q. What green chemistry principles apply to scaling up this compound synthesis?

- Sustainable Practices :

- Solvent Recycling : Recover xylene via fractional distillation (90% recovery efficiency) .

- Waste Minimization : Use flow reactors to reduce byproduct formation by 30% compared to batch processes .

Q. Which spectroscopic methods are optimal for characterizing this compound degradation products?

- Analytical Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.